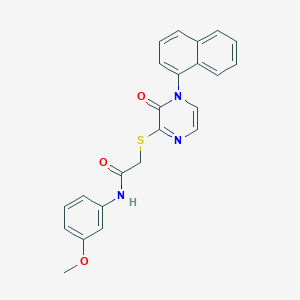

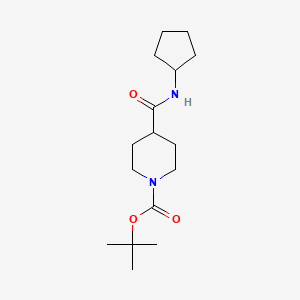

![molecular formula C13H18N4O2S B2873217 2-(4-(ethylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole CAS No. 1208959-59-4](/img/structure/B2873217.png)

2-(4-(ethylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

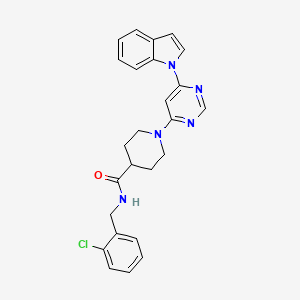

The compound “2-(4-(ethylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole” is a complex organic molecule that contains several functional groups. It has a benzimidazole core, which is a bicyclic heteroarene, a common motif in many pharmaceuticals . Attached to this core is a piperazine ring, another common feature in medicinal chemistry known for its versatility and biological activity . The ethylsulfonyl group attached to the piperazine ring is a type of sulfone, a functional group known for its stability and resistance to oxidation and reduction .

Molecular Structure Analysis

The benzimidazole core of the molecule is aromatic and planar, which could contribute to its ability to interact with various biological targets through pi-stacking interactions . The piperazine ring is flexible and can adopt various conformations, which could influence the compound’s binding to different receptors .Chemical Reactions Analysis

Benzimidazole derivatives are known to undergo a variety of chemical reactions, including alkylation, acylation, and various types of cycloaddition reactions . The reactivity of this specific compound would depend on the conditions and reagents used.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the sulfone group could increase its polarity and potentially its solubility in water . The exact properties would need to be determined experimentally.Applications De Recherche Scientifique

Piperazine and Imidazole Derivatives in Scientific Research

Therapeutic Research Applications

Piperazine and imidazole derivatives are extensively studied for their broad-spectrum antimicrobial and antifungal properties. For instance, ketoconazole, an imidazole derivative, has been demonstrated to be effective against cutaneous leishmaniasis, indicating its potential in treating parasitic infections (Weinrauch, Livshin, & El-on, 1983). Additionally, sertaconazole is noted for its high antifungal activity and excellent safety in topical therapy of Pityriasis versicolor, reinforcing the importance of these compounds in dermatological applications (Nasarre, Umbert, Herrero, Roset, Márquez, Torres, & Ortiz, 1992).

Chemical Research Applications

The metabolic pathways and disposition of these compounds are significant in pharmacokinetics and toxicology studies. For example, the study on the disposition and metabolism of SB-649868, an orexin receptor antagonist, contributes to our understanding of drug metabolism and elimination processes, highlighting the role of these derivatives in developing new therapeutics (Renzulli, Nash, Wright, Thomas, Zamuner, Pellegatti, Bettica, & Boyle, 2011).

Toxicology and Safety Research

The study of side effects and toxicological profiles forms an essential part of safety evaluations for these compounds. For example, the research on benzocaine-induced methemoglobinemia extends our knowledge of potential adverse effects and underscores the importance of informed consent and risk management in clinical settings (Kuschner, Chitkara, Canfield, Poblete-Coleman, Cunningham, & Sarinas, 2000).

Mécanisme D'action

Target of Action

Similar compounds, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been shown to targetacetylcholinesterase (AChE) . AChE is an enzyme that plays a crucial role in nerve function by breaking down acetylcholine, a neurotransmitter involved in memory and learning .

Mode of Action

Inhibition of AChE leads to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .

Orientations Futures

Given the biological activity of many benzimidazole and piperazine derivatives, this compound could be a promising candidate for further study . Potential future directions could include the synthesis of analogs, determination of its biological activity, and optimization of its properties for potential therapeutic use.

Propriétés

IUPAC Name |

2-(4-ethylsulfonylpiperazin-1-yl)-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O2S/c1-2-20(18,19)17-9-7-16(8-10-17)13-14-11-5-3-4-6-12(11)15-13/h3-6H,2,7-10H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDJRDSLYSFMNAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCN(CC1)C2=NC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

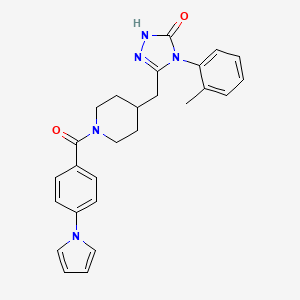

![(Z)-ethyl 2-(6-acetamido-2-(benzoylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2873142.png)

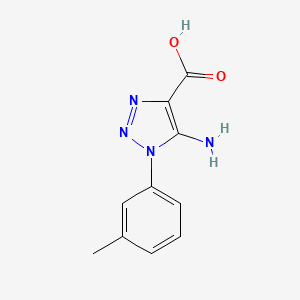

![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2873146.png)

![4-[[1-(3-Fluorophenyl)pyrazol-3-yl]methoxy]benzaldehyde](/img/structure/B2873147.png)

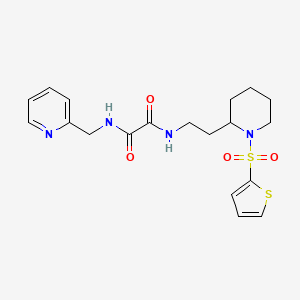

![1-[(2-chloropyridin-3-yl)sulfonyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B2873155.png)